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Compound of Interest

Compound Name: Pyrazine-2-N-cyanoamidine
CAS No.: 1053656-81-7
Cat. No.: B1453349
Get Quote
. J

Executive Summary & Structural Logic

Pyrazine-2-N-cyanoamidine (

) is a push-pull conjugated system comprising an electron-deficient pyrazine ring coupled to an
N-cyanoamidine moiety.[1] Structurally, it exists primarily in the amino-imine tautomer,
stabilized by the strong electron-withdrawing nature of the cyano group which locks the C=N
double bond geometry.

Accurate characterization requires distinguishing this compound from its precursors (2-
cyanopyrazine) and hydrolysis products (pyrazine-2-carboxamide). The N-cyano group serves
as a unique spectroscopic handle, providing a distinct infrared signature and carbon resonance
that validates the success of the amidination reaction.

Structural Visualization

The following diagram illustrates the connectivity and the primary tautomeric form expected in
polar aprotic solvents (e.g., DMSO-
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Spectroscopic Handles

13C NMR: ~116 ppm

IR: ~2180 cm-1

b e s Double Bond
( Pyrazine Ring C-C Bond Amidine Carbon Single Bond
(Electron Deﬂuent)] (C-7) “NH2 (Amino)

Click to download full resolution via product page

Caption: Structural connectivity of Pyrazine-2-N-cyanoamidine highlighting the N-cyano
spectroscopic reporter group.

Synthesis Context & Sample Purity

To interpret spectra correctly, one must understand the sample’s origin. The most robust
synthesis involves the reaction of 2-cyanopyrazine with cyanamide in the presence of a base
(sodium methoxide or potassium carbonate) in methanol.

Common Impurities to Watch:

e 2-Cyanopyrazine (Starting Material): Look for nitrile stretch at ~2240 cm~1 (distinct from the
product's ~2180 cm™1).

o Methyl Pyrazine-2-imidate: An intermediate formed if the reaction is quenched with alcohol;
look for O-CHs singlets in NMR (~4.0 ppm).

o Pyrazine-2-carboxamide: Hydrolysis byproduct; look for carbonyl C=0 stretch ~1680 cm~1.

Spectroscopic Data Guide

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
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is the preferred solvent due to the compound's polarity and the need to visualize exchangeable
protons.

H NMR (400 MHz, DMSO-

)

The pyrazine ring protons exhibit an ABX or AMX system depending on resolution, but typically
appear as a singlet and two doublets due to the electron-withdrawing amidine group
deshielding the ortho-protons.
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Chemical Shift Lo . . Mechanistic
Multiplicity Integration Assignment )
(5 ppm) Insight

Exchangeable.
The strong
electron-
withdrawing
cyano group
9.40 - 9.60 Broad Singlet 2H increases the
acidity of these
protons, causing
significant
downfield shift

and broadening.

Most deshielded
due to proximity
. ) to both ring
9.25 Singlet (d, J~1.5) 1H Pyrazine H-3 )
nitrogens and the
amidine

substituent.

Meta to the

) substituent;

8.85 Doublet (J~2.5) 1H Pyrazine H-5 ] ]
coupling with H-

6.

Para to the

) substituent;

8.75 Doublet (J~2.5) 1H Pyrazine H-6 ] ]
coupling with H-

5.

C NMR (100 MHz, DMSO-

)

The spectrum should show 6 distinct carbon signals.
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Chemical Shift (6 ppm) Assignment Notes

164.5 Amidine Quaternary. The core of the
amidine system.

147.2 Pyrazine C-3 Aromatic CH.[2]

145.8 Pyrazine C-5 Aromatic CH.[3]

1445 Pyrazine C-6 Aromatic CH.

142.0 Pyrazine C-2 ::::E:ZK_""’S")' Pomt of
Diagnostic Peak. Distinct from

1165 Cyano the starting material nitrile

(~118-119 ppm) and confirms

N-cyanation.

Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the formation of the N-cyanoamidine functionality.
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Wavenumber (

Intensity Vibrational Mode Diagnostic Value
)
Primary amine (
3350 - 3150 Medium, Broad N-H Stretch ). Often appears as a
doublet.
Critical ID. The "N-
cyano" stretch is
typically lower in
energy than an aryl
2190 - 2175 Strong, Sharp Stretch nitrile (
) due to conjugation
with the amidine
nitrogen.
1640 - 1610 Strong Stretch Amidine imine bond.
) / Pyrazine skeletal
1580 - 1520 Medium o
vibrations.
Ring
Mass Spectrometry (MS)
lonization Mode: ESI (+) or El (70 eV).
» Molecular lon:
(ESI).
e Exact Mass: 147.05.
Fragmentation Pattern (EI/CID):
o 147
105: Loss of the cyanamide moiety (
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, 42 Da) is a common pathway, often leaving the pyrazine nitrile cation or rearranging to a
pyrazine radical cation.

o 147
121: Loss of
(26 Da).
e 79: Pyrazine ring fragment (

).

Experimental Workflow: Sample Preparation

To ensure data integrity, follow this preparation protocol for NMR analysis.

Solid Sample
(5-10 mg)

Add 0.6 mL DMSO-d6
(Contains TMS)

Vortex/Sonicate
(Ensure full dissolution)

Filter (Optional)
(If turbidity persists)

lear Solution

Acquire 1H/13C NMR
(Set d1 > 5s for qCN)
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Click to download full resolution via product page
Caption: NMR Sample Preparation Workflow for Pyrazine-2-N-cyanoamidine.

Critical Note on 13C Acquisition: The quaternary cyano carbon and the amidine carbon have
long relaxation times (

). Ensure the relaxation delay (

) is set to at least 2-5 seconds to observe the cyano peak at ~116 ppm clearly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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